molecular formula C16H12N2O3 B11848294 Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate CAS No. 83800-87-7

Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate

Cat. No.: B11848294
CAS No.: 83800-87-7
M. Wt: 280.28 g/mol
InChI Key: YQZDLDCLRPNAKI-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate is a chemical compound with the molecular formula C16H12N2O3. It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate typically involves the reaction of anthranilic acid derivatives with phthalic anhydride and anilines in the presence of a catalyst. One-pot, eco-friendly, three-component syntheses have been developed, employing water as a solvent, making the process environmentally friendly . The reaction conditions are simple to set up, and the yields are excellent.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding hazardous reagents, are likely to be applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Scientific Research Applications

Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate involves its interaction with various molecular targets and pathways. The quinazolinone ring system can interact with enzymes and receptors, modulating their activity. For example, it can inhibit enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate is unique due to its specific ester and quinazolinone functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

83800-87-7

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 2-(4-oxo-3H-quinazolin-2-yl)benzoate

InChI

InChI=1S/C16H12N2O3/c1-21-16(20)11-7-3-2-6-10(11)14-17-13-9-5-4-8-12(13)15(19)18-14/h2-9H,1H3,(H,17,18,19)

InChI Key

YQZDLDCLRPNAKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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